2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide
Overview
Description
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propylamino group attached to an acetamide moiety, with a trifluorophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting 2,3,4-trifluoroaniline with acetic anhydride under acidic conditions to form N-(2,3,4-trifluorophenyl)acetamide.
Introduction of the propylamino group: The N-(2,3,4-trifluorophenyl)acetamide is then reacted with propylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the propylamino group modulates its pharmacokinetic properties. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide can be compared with other similar compounds, such as:
2-(ethylamino)-N-(2,3,4-trifluorophenyl)acetamide: This compound has an ethylamino group instead of a propylamino group, which may affect its binding affinity and pharmacokinetic properties.
2-(propylamino)-N-(2,4,5-trifluorophenyl)acetamide: The position of the fluorine atoms on the phenyl ring is different, which can influence the compound’s reactivity and interaction with molecular targets.
2-(propylamino)-N-(2,3,4-trichlorophenyl)acetamide: The trifluorophenyl group is replaced with a trichlorophenyl group, leading to differences in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-2-5-15-6-9(17)16-8-4-3-7(12)10(13)11(8)14/h3-4,15H,2,5-6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHVSPOHOOGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C(=C(C=C1)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230336 | |
Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796106-58-6 | |
Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796106-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Propylamino)-N-(2,3,4-trifluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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